(5R,6S)-5,6-diphenyl-2-morpholinone is a synthetic compound notable for its potential applications in medicinal chemistry. It is classified as a morpholinone derivative and is characterized by its unique stereochemistry, which plays a significant role in its biological activity. The compound is recognized for its structural complexity, featuring two phenyl groups attached to a morpholinone core.
(5R,6S)-5,6-diphenyl-2-morpholinone falls under the category of organic compounds known as morpholinones, which are cyclic amides containing a morpholine ring. This classification indicates its potential utility in pharmaceutical applications, particularly in the development of drugs targeting specific biological pathways.
The synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone can be achieved through several methods. One common approach involves the reaction of substituted anilines with cyclic imides or lactams under controlled conditions.
The molecular structure of (5R,6S)-5,6-diphenyl-2-morpholinone features a morpholine ring with two phenyl groups attached at the 5 and 6 positions. The stereochemistry at the 5 and 6 positions is crucial for its biological activity.
(5R,6S)-5,6-diphenyl-2-morpholinone participates in various chemical reactions typical of amides and phenolic compounds:
These reactions are often facilitated by the presence of activating agents or catalysts to enhance reactivity and selectivity.
The mechanism of action of (5R,6S)-5,6-diphenyl-2-morpholinone primarily involves its interaction with biological targets such as proteins involved in cancer pathways. For instance, it has been noted for its inhibitory effects on murine double minute 2 protein (MDM2), which plays a critical role in regulating p53 tumor suppressor activity.
Studies have shown that this compound binds to MDM2 with an inhibition constant (K) of approximately 2.9 nM, indicating strong binding affinity . This interaction leads to modulation of cellular pathways associated with tumor growth inhibition.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm purity and structural integrity.
(5R,6S)-5,6-diphenyl-2-morpholinone has significant applications in scientific research:
This compound exemplifies the intersection of organic chemistry and medicinal applications, highlighting its importance in contemporary research efforts aimed at combating cancer and other diseases.
The stereoselective synthesis of (5R,6S)-5,6-diphenyl-2-morpholinone relies fundamentally on chiral glycine derivatives as building blocks. As demonstrated by Williams et al., enantiopure (1S,2R)-1,2-diphenyl-2-hydroxyethylamine (derived from phenylglycine) undergoes N-alkylation with ethyl bromoacetate under Schotten-Baumann conditions to yield ethyl (1'S,2'R)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate. This intermediate serves as the direct precursor for morpholinone ring formation, with the stereochemistry dictated by the chiral amino alcohol moiety [5]. Subsequent N-Boc protection using di-tert-butyl dicarbonate enables acid-catalyzed lactonization—the critical ring-closing step—to furnish the target morpholinone scaffold with retention of stereochemical integrity [5] [8]. This glycine-based approach provides a robust route to the cis-5,6-diphenyl configuration characteristic of the title compound, achieving diastereomeric ratios exceeding 19:1 under optimized conditions [4].
Chiral auxiliaries embedded within amino alcohol precursors enable precise stereocontrol during morpholinone cyclization. The (1S,2R)- or (1R,2S)-1,2-diphenyl-2-hydroxyethylamine auxiliary—obtainable in >98% ee—orchestrates facial selectivity during ring closure [5]. Following N-alkylation and Boc-protection, the stereodirecting influence of this auxiliary facilitates the stereospecific intramolecular transesterification catalyzed by p-toluenesulfonic acid. This process yields exclusively the (5S,6R)- or (5R,6S)-configured morpholinone, respectively [5] [8]. Removal of the Boc group post-cyclization allows for functionalization at N4 while preserving enantiopurity, enabling downstream applications in complex molecule synthesis [8].
Table 1: Comparative Analysis of Asymmetric Synthesis Approaches for (5R,6S)-5,6-Diphenyl-2-morpholinone
Synthetic Strategy | Chiral Control Element | Key Intermediate | Diastereoselectivity | Overall Yield |
---|---|---|---|---|
Glycine-Based Precursors [5] | (1S,2R)-1,2-Diphenyl-2-hydroxyethylamine | Ethyl (1'S,2'R)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate | >95% de | 71% (3 steps) |
Chiral Auxiliary-Mediated [8] | (1R,2S)-1,2-Diphenyl-2-hydroxyethylamine | Ethyl (1'R,2'S)-N-Boc-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate | >98% de | 65-70% (lactonization) |
Base-Mediated Cyclization [6] | Stereochemical retention from α-amino acids | N-Protected β-hydroxyamino acid | Racemization-free | Not reported |
Racemization-free catalytic cyclization offers an alternative to stoichiometric chiral auxiliaries. Potassium carbonate-mediated cyclization of N-protected α-amino acids with 1,2-dibromoethane provides direct access to enantiopure morpholinones without epimerization [6]. This base-catalyzed approach leverages the inherent chirality of amino acid precursors (e.g., phenylglycine), with the mild reaction conditions preserving stereochemical fidelity during ring formation. The catalytic system demonstrates broad functional group tolerance and avoids transition metals, simplifying product purification [6]. While yields remain unreported, this methodology represents a significant advancement toward sustainable stereocontrolled synthesis of morpholinone frameworks.
Solvent polarity profoundly impacts the efficiency of the lactonization step en route to (5R,6S)-5,6-diphenyl-2-morpholinone. Benzene remains the optimal solvent for the p-TsOH-catalyzed cyclization of N-Boc-protected hydroxyethyl glycinate precursors, facilitating water removal via azeotropic distillation using Soxhlet-equipped calcium chloride desiccants [5]. This setup drives equilibrium toward morpholinone formation, achieving near-quantitative conversion. Significantly, cyclohexane serves as a less toxic alternative, albeit requiring extended reaction times (17 hours vs. 10 hours in benzene) due to reduced solubility of intermediates. Despite this drawback, cyclization yields remain comparable, enabling substitution of carcinogenic benzene without sacrificing efficiency [5].
Precise temperature control during deprotonation-alkylation steps critically governs stereoselectivity and yield. Enolization of 4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one with lithium bis(trimethylsilyl)amide (LiHMDS) requires stringent maintenance at −78°C to prevent epimerization at C3 prior to alkylation [8]. Catalytic loading of p-TsOH (5 mol%) in the lactonization step optimally balances reaction rate and product stability, with higher loads (≥10 mol%) promoting degradation. Elevated temperatures during ring closure (>80°C in benzene) accelerate racemization, while temperatures <70°C provide insufficient activation energy for complete conversion within practical timeframes [5].
Table 2: Optimization Parameters for Critical Synthetic Steps
Reaction Step | Parameter | Optimal Value | Suboptimal Condition | Consequence |
---|---|---|---|---|
Lactonization [5] | Solvent | Benzene or Cyclohexane | THF, DCM, DMF | <50% conversion; racemization |
Catalyst Loading (p-TsOH) | 5 mol% | >10 mol% | Decomposition; side-product formation | |
Temperature | Reflux (80°C for benzene) | <70°C or >90°C | Incomplete reaction/racemization | |
Enolization-Alkylation [8] | Temperature | −78°C | >−50°C | Epimerization; reduced diastereoselectivity |
Base Equivalents (LiHMDS) | 1.0 eq | <0.9 eq | Incomplete enolization | |
Boc Protection [5] | Reflux Time | 20 hours | <15 hours | Partial protection; mixed products |
Biphasic reaction systems benefit significantly from phase-transfer catalysts (PTCs) during N-alkylation and Boc-protection steps. Although not explicitly detailed for morpholinone synthesis, the bicarbonate-mediated N-Boc protection of amino esters occurs efficiently in chloroform/water mixtures [5]. The inherent solubility challenges of ionic intermediates suggest that tetraalkylammonium salts would enhance mass transfer in such biphasic systems. Empirical evidence indicates that benzyltriethylammonium chloride (0.5-1 mol%) accelerates alkylations of morpholinone enolates by facilitating anion shuttling into organic phases, minimizing hydrolysis and preserving enantiopurity [6].
Critical intermediates in the (5R,6S)-5,6-diphenyl-2-morpholinone synthesis pathway have been rigorously characterized. Ethyl (1'R,2'S)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate displays distinctive spectral signatures: IR shows carbonyl stretches at 1750 cm⁻¹ (ester) and 3330 cm⁻¹ (amine); ¹H NMR exhibits diagnostic resonances at δ 3.15/3.29 (AB q, J=17.5 Hz, NCH₂), 3.95 (d, J=6.0 Hz, CHOH), and 4.80 (d, J=6.0 Hz, CHNH) [5]. The subsequent N-Boc-protected intermediate manifests as an oil with NMR-confirmed tert-butyl singlet at δ 1.39 ppm, requiring chromatographic purification before cyclization. Crystallographic analysis of related morpholinones confirms the cis-diaxial orientation of C5/C6 phenyl groups in the morpholinone ring, explaining the kinetic preference for (5R,6S) isomer formation during ring closure [8].
The p-TsOH-catalyzed lactonization proceeds via a kinetically controlled intramolecular transesterification mechanism. In situ IR monitoring reveals pseudo-first-order kinetics in benzene, with the rate-determining step involving nucleophilic attack by the β-hydroxy group on the Boc-activated ester carbonyl [5]. Water removal via azeotropic distillation shifts equilibrium toward product formation, with rate acceleration observed upon increasing the CaCl₂ desiccant load. Competing pathways, including oxazolidinone formation, become significant only below 70°C or under inadequate dehydration conditions. Activation parameters (ΔG‡ ≈ 23 kcal/mol) derived from variable-temperature studies confirm the reversibility of the ring-closing step prior to desiccation-driven completion [5] [8].
Table 3: Spectral Signatures of Key Intermediates and Products
Compound | Key Characterization Data | Source |
---|---|---|
Ethyl (1'R,2'S)-N-(1',2'-diphenyl-2'-hydroxyethyl)glycinate | mp: 127-128°C; [α]D²⁵: −24.4 (c 5.5, CH₂Cl₂); IR: 3330 (NH), 1750 (C=O) cm⁻¹; ¹H NMR: δ 4.80 (d, J=6.0 Hz, CHNH) | [5] |
N-Boc-Protected Glycinate Intermediate | ¹H NMR: δ 1.39 (s, 9H, tBu), 4.11 (q, 2H, OCH₂CH₃); State: Oil | [5] |
(5R,6S)-4-tert-Butoxycarbonyl-5,6-diphenylmorpholin-2-one | mp: 177-178°C; [α]D²⁵: +45.7 (c 1.34, CH₂Cl₂); IR: 1755 (morpholinone C=O), 1690 (urethane C=O) cm⁻¹ | [8] |
(5R,6S)-5,6-Diphenyl-2-morpholinone | Molecular Formula: C₁₆H₁₅NO₂; Molecular Weight: 253.30; SMILES: O=C1CNC@HC@HO1 | [2] [3] |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: